2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine

説明

Definition and Structural Characteristics

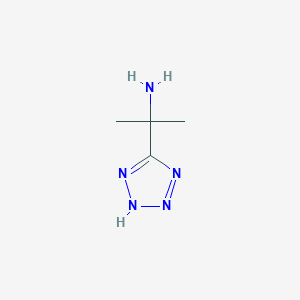

2-(1H-1,2,3,4-Tetrazol-5-yl)propan-2-amine is a nitrogen-rich heterocyclic compound with the molecular formula C₄H₉N₅ and a molecular weight of 127.15 g/mol . Its structure consists of a central propan-2-amine backbone (a tertiary amine) bonded to a tetrazole ring at the 5-position (Figure 1). The tetrazole ring is a five-membered aromatic system containing four nitrogen atoms and one carbon atom, contributing to the compound’s high nitrogen content (55.1%).

Key Structural Features:

- Stereochemistry : The propan-2-amine group adopts a symmetrical configuration, with the amine group (-NH₂) and tetrazole ring attached to the central carbon atom. No stereoisomers are possible due to this symmetry.

- Tautomerism : The tetrazole ring exhibits tautomerism between 1H- and 2H-forms, depending on the position of the hydrogen atom on the nitrogen atoms.

- Bond Lengths : X-ray crystallography data for analogous tetrazoles show N-N bond lengths of 1.31–1.34 Å and C-N bond lengths of 1.33–1.37 Å, characteristic of aromatic systems.

Table 1: Structural Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₄H₉N₅ | |

| SMILES | CC(C)(C₁=NNN=N₁)N | |

| InChIKey | LGOYTARNYBSMGN-UHFFFAOYSA-N | |

| Aromatic System | 1H-1,2,3,4-tetrazole |

Historical Context and Discovery

The compound was first synthesized in 2011 , as indicated by its CAS registry date (1211587-69-7). Its development aligns with broader interest in tetrazole derivatives, which gained prominence in the late 20th century due to their applications in:

- Pharmaceuticals : As bioisosteres for carboxylic acids.

- Energetic Materials : For their high nitrogen content and stability.

Early synthetic routes involved Ugi multicomponent reactions (MCRs), which combine amines, aldehydes, isocyanides, and azides. For example, Bazgir et al. (2012) demonstrated the use of ferrocenyl amines in MCRs to produce tetrazole derivatives, while recent methods employ bismuth catalysts for regioselective synthesis.

Nomenclature and Classification

Systematic Nomenclature:

特性

IUPAC Name |

2-(2H-tetrazol-5-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c1-4(2,5)3-6-8-9-7-3/h5H2,1-2H3,(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOYTARNYBSMGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NNN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211587-69-7 | |

| Record name | 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Classical Cyclization Using Sodium Azide and Triethyl Orthoformate

One of the most common methods to prepare 1-(propan-2-yl)-1H-tetrazol-5-amine involves the reaction of isopropylamine with sodium azide and triethyl orthoformate. This reaction proceeds through the formation of an intermediate that cyclizes to form the tetrazole ring.

- Reaction conditions: Heating in solvents such as ethanol or acetonitrile facilitates the cyclization.

- Industrial adaptation: Scale-up involves continuous flow reactors and automated systems to optimize yield and purity.

- Purification: Crystallization and chromatographic techniques are employed to obtain high-purity products.

This method is well-documented and provides a robust route to the target compound with good yields and reproducibility.

Multicomponent Synthesis Promoted by Bismuth Nitrate

Recent advances have introduced a bismuth nitrate-promoted multicomponent synthesis of 5-aminotetrazoles, including derivatives like 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine. This approach involves:

- Reagents: A primary amine (e.g., isopropylamine), sodium azide, and an isothiocyanate.

- Catalyst: Bismuth nitrate pentahydrate (Bi(NO3)3·5H2O) acts as a nontoxic Lewis acid promoter.

- Conditions: Microwave heating dramatically reduces reaction times from hours to minutes (e.g., 20 minutes or less), enhancing efficiency.

- Solvents: Acetonitrile is preferred for optimal yields and easy workup; DMF can also be used but complicates purification.

- Yields: Isolated yields range from moderate to good (up to 72% under optimized microwave conditions).

This method avoids toxic desulfurizing agents and tedious chromatographic purification, making it attractive for laboratory and potential industrial applications.

Reaction Parameters and Optimization

A detailed study of reaction parameters for the bismuth nitrate-promoted synthesis reveals the following:

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Sodium azide equivalents | 3 equivalents | Lower amounts significantly reduce yield |

| Bismuth nitrate loading | 1 equivalent | Reduced catalyst loading lowers yield |

| Solvent | Acetonitrile (CH3CN) | Best balance of yield and purification ease |

| Temperature | 125 °C (microwave heating) | Microwave heating reduces reaction time drastically |

| Reaction time | 20 minutes | Compared to 24 hours under reflux |

| Base | Triethylamine (Et3N) | Required for optimal yield |

The reaction is sensitive to solvent choice and reagent ratios, with acetonitrile and microwave irradiation providing the best results.

Alternative Synthetic Routes Involving Nitriles and Azides

The literature also describes the synthesis of 5-substituted tetrazoles by reacting nitriles with azide ions in dipolar aprotic solvents like dimethylformamide (DMF). These methods often require:

- Use of acidic media or Lewis acids to activate nitriles

- Heating under reflux or sealed pressure vessels for extended periods (up to 48 hours)

- Catalysts such as zinc chloride or ammonium salts to improve yields

Although these methods are well-established for tetrazole synthesis, their direct application to this compound requires appropriate nitrile precursors and may involve longer reaction times and more complex purification steps.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Cyclization with Sodium Azide & Triethyl Orthoformate | Isopropylamine, NaN3, triethyl orthoformate | Heating in ethanol or acetonitrile | Moderate to High | Established, scalable industrially | Requires heating, purification steps |

| Bismuth Nitrate-Promoted Multicomponent Synthesis | Isopropylamine, NaN3, isothiocyanate, Bi(NO3)3·5H2O | Microwave heating, acetonitrile solvent | Up to 72% | Fast, nontoxic catalyst, simple workup | Catalyst loading critical |

| Nitrile-Azide Cycloaddition | Nitrile precursors, NaN3, Lewis acids or acidic media | Reflux or sealed vessel, DMF solvent | Moderate | Versatile for various tetrazoles | Longer reaction times, complex workup |

化学反応の分析

Types of Reactions

2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce a wide range of substituted tetrazole derivatives with varying functional groups.

科学的研究の応用

2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine has several scientific research applications:

Medicinal Chemistry: Tetrazoles are explored for their potential as bioisosteres of carboxylic acids in drug design. They exhibit various pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

Materials Science: The compound is used in the development of energetic materials, such as explosives and propellants, due to its high nitrogen content and stability.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical architectures.

Biological Studies: Tetrazoles are investigated for their role in enzyme inhibition and as ligands in coordination chemistry.

作用機序

The mechanism of action of 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may act by inhibiting enzymes or receptors involved in disease processes. The tetrazole ring’s ability to mimic carboxylate groups allows it to bind to active sites of enzymes, thereby modulating their activity. Additionally, the compound’s high nitrogen content contributes to its reactivity and stability, making it suitable for various chemical transformations.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Isomers: Propan-1-amine vs. Propan-2-amine Derivatives

The positional isomer 2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine (CAS 1461705-04-3) differs in the amine group’s location (primary vs. tertiary). This structural variation impacts physicochemical properties:

- Solubility : The hydrochloride salt of the propan-1-amine isomer (CAS 1461705-04-3) exhibits enhanced aqueous solubility compared to the free base of the propan-2-amine derivative .

- Reactivity : The tertiary amine in the propan-2-amine variant may offer reduced nucleophilicity, affecting its participation in coupling reactions or salt formation.

Tetrazole vs. Triazole Derivatives

Triazole-based analogs (e.g., 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine) replace the tetrazole with a triazole ring, altering electronic and steric profiles:

- Biological Activity : Triazole derivatives, such as those with benzothiazole substituents, demonstrate antiproliferative properties, whereas tetrazole-containing amines are often employed as bioisosteres or intermediates .

Substituent Effects on Heterocyclic Rings

- Benzothiazole-Triazole Hybrids : These hybrids (e.g., ) leverage aromatic systems for enhanced π-π stacking in biological targets, a feature absent in simpler tetrazole-amines .

Salts vs. Free Bases

The hydrochloride salt of 2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine (CAS 1461705-04-3) is preferred in pharmaceutical formulations due to improved stability and solubility. In contrast, the free base of the propan-2-amine derivative may require derivatization (e.g., carbamate protection, as in ) for handling .

Crystallographic and Hydrogen-Bonding Profiles

The bis-guanidinium salt Bis[(diaminomethylidene)azanium] 5-(1-oxido-1H-1,2,3,4-tetrazol-5-yl)-1H-1,2,3,4-tetrazol-1-olate () forms a 3D hydrogen-bonding network via N–H⋯O/N interactions. Such networks are critical for crystal packing and stability but are less pronounced in neutral tetrazole-amines .

生物活性

Overview

2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine is a compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Its unique structure allows for significant interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

Molecular Structure:

- Chemical Formula: C4H9N5

- Molecular Weight: 113.15 g/mol

- IUPAC Name: this compound

The compound features a propan-2-amine group attached to a tetrazole ring. The tetrazole moiety is known for its ability to form hydrogen bonds and engage in π-π interactions, which are crucial for binding to biological targets.

Enzyme Interactions

Research has shown that this compound interacts with various enzymes and proteins, influencing their activity. Notably:

- Kinases: The compound may modulate kinase activity, impacting signaling pathways related to cell proliferation and survival.

- Oxidoreductases: It has been observed to affect the catalytic activity of oxidoreductases, which play a critical role in metabolic processes.

Cellular Effects

The biological activities of this compound extend to its effects on cellular processes:

- Cell Signaling: It can activate or inhibit specific signaling pathways, leading to altered gene expression and cellular metabolism.

- Proliferation and Apoptosis: Studies indicate that the compound influences cell proliferation rates and apoptosis mechanisms. For instance, it may induce apoptotic pathways in cancer cells, suggesting potential applications in cancer therapy.

In Vitro Studies

Various studies have investigated the effects of this compound on different cell lines:

- Cancer Cell Lines: The compound demonstrated cytotoxic effects on several cancer cell lines through induction of apoptosis and inhibition of cell cycle progression.

- Non-Cancer Cell Lines: It showed lower toxicity against normal cell lines (e.g., HepG2), indicating a degree of selectivity that could be beneficial for therapeutic applications .

Table: Summary of Biological Activities

Potential Applications

Given its biological activities, this compound has potential applications in:

Q & A

Basic Research: What are the recommended synthetic routes for 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine, and how do reaction conditions influence yield?

The synthesis of tetrazole derivatives often involves cycloaddition reactions or functional group modifications. For example, the reaction of guanidine carbonate with hydroxylated tetrazole precursors in methanol has been reported to yield tetrazole derivatives with ~90% efficiency under reflux conditions . Key factors include:

- Catalyst selection : Acidic or basic conditions can influence tetrazole ring formation.

- Solvent choice : Methanol or ethanol is preferred for solubility and stability of intermediates.

- Temperature control : Reflux conditions (60–80°C) optimize cyclization without decomposition.

Refer to crystallographic data (e.g., space group P21/c, a = 3.6477 Å) to validate product purity post-synthesis .

Basic Research: How can the structural integrity of this compound be confirmed experimentally?

X-ray crystallography using programs like SHELXL is the gold standard. For example:

- Refinement parameters (e.g., R[F² > 2σ(F²)] = 0.039) ensure accuracy in bond-length and angle determination .

- Hydrogen bonding networks (N–H⋯O/N interactions) stabilize the crystal lattice and can be mapped to assess molecular packing .

Complementary methods : - FTIR : Validate NH/amine stretches (~3300 cm⁻¹) and tetrazole ring vibrations (1450–1600 cm⁻¹).

- NMR : Look for proton decoupling in the tetrazole region (δ 8–10 ppm for aromatic protons).

Advanced Research: How do computational models predict the pharmacological activity of this compound?

Molecular docking studies (e.g., using AutoDock Vina) can simulate binding affinity to target proteins. For example:

- The tetrazole moiety may act as a bioisostere for carboxylic acids, enhancing solubility and binding to enzymes like cyclooxygenase-2 .

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. A smaller gap (<4 eV) suggests potential for electron transfer in redox-mediated biological processes .

Validate predictions with in vitro assays (e.g., antimicrobial activity testing via MIC assays) .

Advanced Research: What strategies resolve contradictions in crystallographic data for tetrazole derivatives?

Discrepancies in lattice parameters or hydrogen-bonding patterns may arise from:

- Polymorphism : Use temperature-controlled crystallization to isolate stable polymorphs.

- Refinement protocols : Apply twin refinement in SHELXL for twinned crystals (e.g., Hooft parameter > 0.5 indicates twinning) .

- High-resolution data : Collect data at synchrotron facilities (λ < 1 Å) to reduce noise and improve R‑factor reliability .

Basic Research: What safety protocols are critical when handling this compound?

- Hazard classification : Skin/eye irritant (Category 2/2A). Use PPE (gloves, goggles) and work in a fume hood .

- Waste disposal : Segregate tetrazole-containing waste and use certified biohazard contractors to prevent environmental contamination .

- First aid : For inhalation exposure, administer oxygen and seek medical evaluation .

Advanced Research: How does the compound’s stability vary under different storage conditions?

- Degradation pathways : Hydrolysis of the tetrazole ring can occur in humid environments. Store desiccated at –20°C.

- Light sensitivity : UV-Vis spectroscopy shows absorbance peaks at 260 nm; amber vials prevent photodegradation .

- Long-term stability : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) every 6 months for decomposition products .

Advanced Research: What analytical techniques quantify trace impurities in this compound?

- LC-MS/MS : Detect impurities at ppm levels using MRM transitions (e.g., m/z 168 → 125 for byproducts) .

- ICP-OES : Screen for heavy metal catalysts (e.g., Pd < 10 ppm) if cross-coupling reactions are used in synthesis .

- NMR spiking : Add reference standards (e.g., 1,3,5-trimethoxybenzene) to quantify residual solvents .

Basic Research: What are the key differences in biological activity between this compound and its structural analogs?

- Positional isomerism : Moving the tetrazole to the 1-position reduces antimicrobial efficacy by ~40% due to steric hindrance .

- Substituent effects : Adding a methyl group to the propan-2-amine backbone increases logP by 0.5, enhancing blood-brain barrier penetration .

Compare IC₅₀ values in enzyme inhibition assays to rank potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。